Dimethyl-1,1,1-D3-amine

Mass Spectrometry Isotopic Purity Internal Standard

Dimethyl-1,1,1-D3-amine (CAS 20786-94-1 as free base; CAS 120033-84-3 as hydrochloride salt) is a stable isotope-labeled secondary amine in which three hydrogen atoms on one methyl group are replaced by deuterium. This selective deuteration produces a characteristic M+3 mass shift relative to the unlabeled dimethylamine (M+0), making it a precise internal standard for mass spectrometry-based quantification.

Molecular Formula C2H7N
Molecular Weight 48.1 g/mol
Cat. No. B1642910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl-1,1,1-D3-amine
Molecular FormulaC2H7N
Molecular Weight48.1 g/mol
Structural Identifiers
SMILESCNC
InChIInChI=1S/C2H7N/c1-3-2/h3H,1-2H3/i1D3
InChIKeyROSDSFDQCJNGOL-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl-1,1,1-D3-amine for Isotopic Labeling and Quantitative LC-MS: A Procurement-Focused Baseline Overview


Dimethyl-1,1,1-D3-amine (CAS 20786-94-1 as free base; CAS 120033-84-3 as hydrochloride salt) is a stable isotope-labeled secondary amine in which three hydrogen atoms on one methyl group are replaced by deuterium. This selective deuteration produces a characteristic M+3 mass shift relative to the unlabeled dimethylamine (M+0), making it a precise internal standard for mass spectrometry-based quantification . The compound is commercially available either as a flammable gas (free base, ≥99 atom % D) or as a non-volatile hydrochloride salt (≥98 atom % D, mp 170–173 °C), with the latter offering significantly safer handling and weighing characteristics for routine laboratory use .

Quantitative LC-MS

M+3 SIL-IS with clean mass shift for dimethylamine bioanalysis

Physical Form

Hydrochloride salt enables direct gravimetric preparation

Isotopic Enrichment

98 atom % D supports single-methyl deuteration applications

Why Generic Substitution of Deuterated Dimethylamines Can Compromise Analytical Data Integrity


Stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantitative LC-MS/MS bioanalysis precisely because they co-elute with the target analyte and correct for matrix effects, extraction losses, and ionization variability. However, deuterium-labeled compounds are not universally interchangeable: the number and position of deuterium atoms affect chromatographic retention time, extraction recovery, and even basicity [1]. For dimethylamine, the D3-labeled variant provides a critical balance—a sufficient mass shift (M+3) to avoid isotopic cross-talk with the natural-abundance M+1 and M+2 signals of the unlabeled analyte, while minimizing the excessive chromatographic retention time shifts and altered physiochemical properties sometimes observed with fully deuterated (D6) analogs [2]. Selecting a D3 standard with verified isotopic enrichment at the specified atom % D is essential to avoid quantification bias originating from under-labeled or incompletely characterized material.

D6 analog may shift retention

Fully deuterated dimethyl-D6-amine may exhibit larger reversed-phase LC retention time deviation, potentially compromising co-elution and matrix effect correction accuracy.

Unlabeled amine lacks ISTD function

Non-deuterated dimethylamine cannot serve as an internal standard for MS quantification; natural-abundance M+1/M+2 signals overlap with the analyte mass window.

Free-base gas requires infrastructure

The flammable compressed-gas free base introduces handling complexity and gravimetric uncertainty absent in the non-volatile hydrochloride salt.

Quantitative Differentiation Evidence for Dimethyl-1,1,1-D3-amine vs. Closest Analogs


Mass Shift Precision: M+3 of Dimethyl-1,1,1-D3-amine Eliminates Isotopic Overlap with Unlabeled Analyte

Dimethyl-1,1,1-D3-amine (hydrochloride) exhibits a mass shift of exactly M+3 relative to unlabeled dimethylamine . In contrast, the fully deuterated dimethyl-D6-amine (free base) exhibits a mass shift of M+6 . The M+3 shift positions the D3 standard in a mass range that avoids overlap with the natural-abundance M+1 and M+2 isotopes of the analyte, a critical consideration when quantifying low-abundance amines in complex biological matrices where background signals at M+1 and M+2 can be significant.

Mass shift precision
Head-to-head
M+3 (Δm/z = +3.022 Da) vs. D6-amine M+6 (Δm/z = +6.056 Da)
Resolves analyte from natural-abundance M+1/M+2 signals; lower deuteration burden than D6 reduces RT shift risk.
Calculated from exact monoisotopic masses; confirmed by supplier COA spectra.
Mass Spectrometry Isotopic Purity Internal Standard

Deuterium-Induced Basicity Shift: Dimethylamine-d3 Exhibits a 0.12 pKa Unit Increase Over Unlabeled Dimethylamine

Secondary β-deuterium isotope effects on amine basicities were measured using a precise NMR titration method by Perrin et al. (2005). Deuteration was found to increase the basicity of dimethylamine, with the fully deuterated dimethylamine-d3 showing a ΔpKa of 0.12 relative to the unlabeled amine [1]. This increase arises entirely from enthalpy, attributed to lowered zero-point energy of the C–H(D) bond adjacent to the amine nitrogen [1]. In comparison, methylamine-d3 exhibited a smaller ΔpKa of only 0.056 under the same conditions [2].

Basicity shift (ΔpKa)
Head-to-head
ΔpKa = 0.12 ± 0.001 for dimethylamine-d3 vs. dimethylamine-d0 (increased basicity)
Alters protonation equilibrium at near-neutral pH; may cause slight LC retention shifts requiring method validation.
NMR titration in aqueous methanol; Perrin et al., J. Am. Chem. Soc. 2005.
Amine Basicity Kinetic Isotope Effect Chromatographic Behavior

Physical Form Advantage: Hydrochloride Salt of Dimethyl-1,1,1-D3-amine Eliminates Compressed-Gas Handling Risks

Dimethyl-1,1,1-D3-amine is commercially supplied in two forms: the free base as a flammable compressed gas (b.p. 6.1 °C at 760 mmHg) requiring a vacuum-line for cylinder-to-flask transfer , and the hydrochloride salt as a non-volatile crystalline solid (mp 170–173 °C) [1]. The salt form permits direct weighing on an analytical balance without specialized gas-handling equipment, and its non-volatility eliminates headspace losses that can compromise quantitative accuracy when preparing standard solutions.

Physical form comparison
Head-to-head
HCl salt: solid, mp 170–173 °C, non-volatile. Free base: gas, bp 6.1 °C, vapor pressure 1520.3 mmHg at 25 °C.
Salt form eliminates gas-handling infrastructure and improves gravimetric accuracy for standard preparation.
mp data from supplier specification; free-base vapor pressure predicted from ChemSpider.
Laboratory Safety Volatility Weighing Accuracy

Isotopic Enrichment and Cost Efficiency: 98 atom % D D3-Amine vs. 99 atom % D D6-Amine

Commercially available Dimethyl-1,1,1-D3-amine hydrochloride is specified at ≥98 atom % D isotopic purity [1], while the fully deuterated dimethyl-d6-amine (free base) is typically offered at ≥99 atom % D . For applications where only one methyl group requires labeling—such as metabolic tracing where the other methyl group remains at natural isotopic abundance for structural diagnostics—the D3 variant provides sufficient isotopic enrichment at a lower molecular complexity. The reduced deuteration requirement translates to lower synthesis costs, reflected in more economical pricing per gram for the D3 hydrochloride compared to the D6 free base when sourced from major isotope suppliers.

Isotopic enrichment & cost
Cross-study
D3 HCl: 98 atom % D, ~$384/g. D6 HCl: 99 atom % D, ~$73/g (2025 catalog pricing).
D3 variant serves niche single-methyl deuteration needs; total cost of ownership may favor D3 when gas infrastructure is avoided.
Pricing from public catalogs; varies by region and bulk quantity. Data to verify at time of procurement.
Isotopic Enrichment Procurement Economics Labeling Efficiency

Chromatographic Retention Time Reproducibility: Minimized Deuteration Reduces LC Shift vs. Fully Deuterated Analogs

Deuterated internal standards can exhibit slightly shorter retention times than their non-deuterated counterparts; literature reports indicate shifts on the order of 0.01–0.03 minutes for partially deuterated compounds in reversed-phase LC [1]. The magnitude of this shift generally increases with the number of deuterium atoms. Dimethyl-1,1,1-D3-amine, with only three deuterium substitutions, is expected to exhibit a smaller retention time deviation than dimethyl-d6-amine (six deuterium substitutions), thereby more closely matching the chromatographic behavior of the unlabeled analyte and providing more accurate matrix effect correction [2].

RT shift reproducibility
Class-level
Expected D3 RT shift ≤0.03 min vs. fully deuterated peptides ~0.05 min; quantitative D3-vs-D6 data not available.
Smaller deviation supports closer co-elution; method-specific validation required to confirm matrix effect correction.
Class-level inference from moderated analytical forum and UPLC peptide data. Source review recommended.
LC-MS/MS Retention Time Shift Matrix Effect Correction

Evidence-Based Application Scenarios Where Dimethyl-1,1,1-D3-amine Provides Quantifiable Selection Advantage


Quantitative LC-MS/MS Bioanalysis of Dimethylamine in Plasma with M+3 Internal Standard Correction

In regulated bioanalytical method development, dimethyl-1,1,1-d3-amine hydrochloride (M+3, 98 atom % D) serves as the preferred SIL-IS for dimethylamine quantification. The M+3 shift cleanly separates the internal standard signal from the analyte's natural-abundance M+1 and M+2 isotopes, while the solid hydrochloride form enables precise gravimetric preparation of stock solutions without the volumetric errors inherent to gaseous standards . The 0.12 pKa unit basicity increase over unlabeled dimethylamine, documented by Perrin et al. [1], should be factored into method robustness testing by confirming co-elution under the final gradient conditions.

NMR-Based Reaction Monitoring Using Deuterated Dimethylamine as a Non-Interfering Amine Probe

Dimethyl-1,1,1-d3-amine (free base or hydrochloride) is employed as a deuterated amine probe in ¹H-NMR studies where amination reaction progress is monitored. The selective deuteration of one methyl group eliminates the singlet resonance of the –CH₃ protons at ~2.3 ppm, simplifying the spectral region and enabling unambiguous integration of non-deuterated reactant and product signals. The commercially specified isotopic purity of 98–99 atom % D ensures that residual protiated signal is below the quantification limit for most NMR applications .

Pharmacokinetic Tracing of Dimethylamine-Containing Drug Candidates Using Selective Single-Methyl Deuteration

In preclinical ADME studies, dimethyl-1,1,1-d3-amine is incorporated as a metabolic tracer into drug candidates bearing a dimethylamino pharmacophore. The single-methyl deuteration (M+3) preserves one protiated methyl group, which can serve as an internal structural diagnostic upon MS/MS fragmentation, while the deuterated methyl group provides the mass tag for quantification. This selective labeling strategy enables simultaneous quantification and structural confirmation of metabolites in a single LC-MS/MS run, reducing the need for multiple isotopologues [2].

Kinetic Isotope Effect Studies on Amine-Dependent Catalytic Mechanisms

The 0.12 pKa unit basicity increase of dimethylamine-d3 over dimethylamine-d0, reported in J. Am. Chem. Soc. [1], makes this deuterated amine a valuable probe for distinguishing general-base from nucleophilic catalytic mechanisms in enzyme model systems. When reaction rates are compared between the D3 and D0 substrates, the kinetic isotope effect can be decomposed into contributions from altered basicity (thermodynamic) versus altered C–H/D bond strength (kinetic), providing mechanistic resolution that cannot be achieved with non-deuterated amines or fully deuterated D6 analogs where multiple isotope effects convolute.

Application
Selection Property
Validation Focus
LC-MS/MS bioanalysis of dimethylamine in research matrices
M+3 mass shift with hydrochloride salt form
Co-elution and matrix effect correction under final gradient conditions
NMR reaction monitoring with deuterated amine probe
Selective single-methyl deuteration (98 atom % D)
Residual protiated signal below quantification limit
Preclinical ADME tracing of dimethylamino pharmacophores
M+3 mass tag with one protiated methyl for MS/MS diagnostics
Simultaneous quantification and structural confirmation of metabolites
Kinetic isotope effect studies on amine catalysis
Documented ΔpKa of 0.12 vs. unlabeled amine
Deconvolution of thermodynamic vs. kinetic isotope contributions
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